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Compound of Interest

Compound Name: Doramectin aglycone

Cat. No.: B10780508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various

avermectin aglycone derivatives. By presenting key structural modifications and their effects on

insecticidal, acaricidal, and anthelmintic efficacy, this document aims to facilitate the rational

design of new and more potent parasiticides. The information is supported by quantitative

experimental data, detailed methodologies, and a visual representation of the core structure-

activity relationships.

Core Structure of Avermectin Aglycone
Avermectins are a class of 16-membered macrocyclic lactones with potent antiparasitic

properties. The core structure, the aglycone, is the foundation for numerous semi-synthetic

derivatives. The biological activity of these compounds is highly dependent on the substituents

at various positions of this macrocyclic ring. This guide will focus on the impact of modifications

at key positions, including C5, C13, and the C22-C23 double bond.

Comparative Biological Activity of Avermectin
Aglycone Derivatives
The following table summarizes the in vitro activity of selected avermectin derivatives against

various pests. The data highlights how modifications to the aglycone structure influence
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potency, typically measured as the median lethal concentration (LC50) or median effective

concentration (EC50).
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Compound/
Derivative

Modificatio
n(s)

Target
Organism

Bioassay
Activity
(LC50/EC50
in µM)

Reference

Avermectin

B1a

Glycosylated

at C13

Tetranychus

cinnabarinus
Leaf-dip 0.013 [1]

Bursaphelenc

hus

xylophilus

- 6.746 [1]

Aphis

craccivora
- 52.234 [1]

Ivermectin 22,23-dihydro
Caenorhabdit

is elegans
Motility 0.19 [2]

Avermectin

B1 Aglycone

Deglycosylat

ed

Tetranychus

urticae
-

~30-fold less

active than

Avermectin

B1

[3]

13-deoxy-

22,23-

dihydroaverm

ectin B1

Aglycone

Deglycosylat

ed, C13-OH

removed,

22,23-dihydro

Trichostrongy

lus

colubriformis

-

Higher

activity than

C13-OH

counterpart

[3]

5-O-Acetyl-

Avermectin

B1a

Acetylation at

C5

Trichostrongy

lus

colubriformis

Gerbil oral

Drastically

reduced

potency

[4]

4"-O-Acetyl-

Avermectin

B1a

Acetylation at

C4"

Trichostrongy

lus

colubriformis

Gerbil oral

Activity

comparable

to Avermectin

B1a

[4]

Compound 9j

C4"-O-

alkoxyphenyl

acetyl

Tetranychus

cinnabarinus
Leaf-dip 0.005 [1]
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Compound

16d

C4"-O-

arylcarbonyl

Tetranychus

cinnabarinus
Leaf-dip 0.002 [1]

Compound 9f

C4"-O-

substituted

phenylacetyl

Aphis

craccivora
- 7.744 [1]

Compound

9g

C4"-O-

substituted

phenylacetyl

Aphis

craccivora
- 5.634 [1]

Key Structure-Activity Relationship Insights
The biological activity of avermectin aglycones is significantly influenced by modifications at

several key positions:

C13-Position: The disaccharide moiety (oleandrose) at the C13 position is crucial for high

antiparasitic activity. Removal of the terminal oleandrose to form the monosaccharide slightly

decreases activity, while complete removal to yield the aglycone results in a dramatic

reduction in potency.[3] However, the removal of the C13-hydroxyl group from the aglycone

can lead to increased activity, as seen in the milbemycin class of compounds.[3]

C5-Position: The hydroxyl group at the C5 position is important for activity. Avermectins of

the B series, which have a hydroxyl group at C5, are generally more active than the A series,

which have a methoxy group.[3] Acylation or removal of the C5-hydroxyl group typically

leads to a significant decrease in anthelmintic potency.[4]

C22-C23 Position: Saturation of the C22-C23 double bond, as in ivermectin (22,23-

dihydroavermectin B1), can enhance systemic activity and alter the spectrum of efficacy

compared to the unsaturated parent compound, avermectin B1.

C4" Position: The hydroxyl group on the terminal oleandrose sugar (in glycosylated

avermectins) is a prime site for modification. Acylation at this position can lead to derivatives

with comparable or even enhanced activity.[4] Certain substitutions at the C4" position have

been shown to significantly increase activity against specific pests, as demonstrated by

compounds 9j and 16d in the table above.[1]
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Experimental Protocols
Acaricidal/Insecticidal Bioassay: Leaf-Dip Method for
Aphids
This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) Method No.

007 for aphid bioassays.

a. Materials:

Host plant leaves (untreated)

Test compounds and a suitable solvent (e.g., acetone)

Wetting agent (e.g., Triton X-100)

Distilled water

Petri dishes or ventilated containers

Agar powder

Fine paintbrush

Leaf-disc cutter

b. Procedure:

Preparation of Test Solutions: Prepare a stock solution of the test compound in the chosen

solvent. Create a series of dilutions to achieve the desired test concentrations. A small

amount of wetting agent should be added to the final aqueous solutions to ensure even leaf

coverage.

Preparation of Leaf Discs: Cut leaf discs from clean, untreated host plant leaves using a leaf-

disc cutter. The discs should be slightly smaller than the diameter of the petri dishes.

Treatment: Dip each leaf disc individually into a test solution for 10 seconds with gentle

agitation. Place the dipped discs on paper towels to air dry with the abaxial (lower) surface
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facing up.

Assay Setup: Prepare a 1% agar solution in distilled water, heat to boiling, and then pour into

the petri dishes to a depth of 3-4 mm. Once the agar has set, place a treated and dried leaf

disc onto the agar surface in each dish.

Insect Infestation: Using a fine paintbrush, carefully transfer 20-30 adult aphids onto each

leaf disc. Seal the petri dishes with ventilated lids.

Incubation and Assessment: Maintain the bioassay units at a constant temperature and

humidity, away from direct sunlight. Assess aphid mortality at 24, 48, and 72 hours after

infestation. Aphids that are unable to move when gently prodded are considered dead.

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any

control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Anthelmintic Bioassay: Caenorhabditis elegans Motility
Assay
This protocol is a generalized method for assessing the anthelmintic activity of compounds on

the model nematode, C. elegans.

a. Materials:

Synchronized culture of C. elegans (L4 larvae or young adults)

96-well microtiter plates

M9 buffer or S medium

E. coli OP50 (as a food source)

Test compounds and a suitable solvent (e.g., DMSO)

Automated worm tracker or microscope for observation

b. Procedure:
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Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent like DMSO

to create stock solutions. Prepare serial dilutions in the assay medium (M9 buffer or S

medium). The final solvent concentration should be non-toxic to the worms (typically ≤0.5%

DMSO).

Worm Preparation: Synchronize C. elegans to obtain a population of L4 larvae or young

adults. Wash the worms from their culture plates with M9 buffer and collect them by

centrifugation.

Assay Setup: Dispense a specific number of worms (e.g., 30-50) in a small volume of

medium into each well of a 96-well plate. Add the test compound dilutions to the wells to

reach the final desired concentrations. Include both positive (a known anthelmintic like

ivermectin) and negative (solvent vehicle) controls.

Incubation: Incubate the plates at a constant temperature (e.g., 20°C) for a defined period

(e.g., 24, 48, or 72 hours).

Motility Assessment: Quantify worm motility. This can be done using an automated worm

tracking system that measures movement based on infrared light interruption or by manual

counting under a microscope. For manual assessment, worms that do not move even after a

gentle stimulus are considered paralyzed or dead.

Data Analysis: Calculate the percentage of motile worms for each treatment. Determine the

EC50 value (the concentration that inhibits motility by 50%) by fitting the data to a dose-

response curve.

Visualizing Structure-Activity Relationships
The following diagram illustrates the key positions on the avermectin aglycone where structural

modifications have a significant impact on biological activity.
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Avermectin Aglycone Core

Key Modification Sites & Activity Impact

C13-Position

C5-Position

C22-C23 Bond

C4''-Position (on sugar)

Glycosylation is critical for high activity.
Removal of C13-OH can increase activity.

C5-OH is important for potency.
Removal or acylation reduces activity.

Saturation (dihydro) can enhance
systemic activity.

A key site for derivatization.
Can significantly boost activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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